4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
Description
The compound 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a chromenone derivative featuring a fused bicyclic system (cyclopenta[g]chromenone) and a 1,4-dioxa-8-azaspiro[4.5]decane moiety. This spirocyclic structure introduces conformational rigidity, which may enhance binding specificity in biological systems.
Properties
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c22-19-12-16(13-21-6-4-20(5-7-21)23-8-9-24-20)17-10-14-2-1-3-15(14)11-18(17)25-19/h10-12H,1-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDABYOSXVKQTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CCC5(CC4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique spirocyclic structure which is significant for its biological interactions. The presence of both dioxane and azaspiro groups contributes to its chemical reactivity and potential therapeutic applications.
1. Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to this one exhibit antidepressant and anxiolytic effects. The mechanism is thought to involve modulation of serotonin receptors, particularly the 5-HT1A receptor, which plays a critical role in mood regulation. A study demonstrated that derivatives of spirocyclic compounds showed significant binding affinity to these receptors, suggesting potential antidepressant properties .
2. Neuroprotective Properties
The neuroprotective effects of related compounds have been documented in various studies. For instance, a derivative demonstrated the ability to mitigate oxidative stress in neuronal cells, thereby protecting against neurodegenerative conditions such as Alzheimer's disease. This is attributed to the compound's ability to enhance antioxidant enzyme activity .
3. Antitumor Activity
Preliminary studies have shown that spirocyclic compounds possess antitumor properties. In vitro assays revealed that the compound inhibited the proliferation of cancer cell lines by inducing apoptosis through the activation of caspase pathways. This suggests a promising avenue for cancer therapeutics .
Case Study 1: Anxiolytic Effects in Animal Models
In a controlled study involving rodents, administration of the compound resulted in reduced anxiety-like behavior as measured by the elevated plus maze test. The results indicated a statistically significant increase in time spent in open arms, suggesting anxiolytic effects comparable to established medications such as buspirone .
Case Study 2: Neuroprotective Effects Against Oxidative Stress
Another study focused on the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The treatment significantly reduced cell death and increased cell viability compared to untreated controls, highlighting its potential as a neuroprotective agent .
Data Tables
Scientific Research Applications
Pharmacological Properties
The compound has been investigated for its biological activities , which include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development as an anticancer agent.
- Antimicrobial Effects : Research indicates potential antimicrobial properties, making it relevant for the development of new antibiotics or antifungal agents.
- Neuroprotective Effects : Given its unique structure, there is interest in its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Case Studies
Several studies have documented the efficacy of this compound in various biological contexts:
- Cancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of cyclopenta[g]chromenones exhibited significant cytotoxicity against breast cancer cells, suggesting that similar compounds could be developed for targeted cancer therapies.
- Antimicrobial Studies : Another research effort highlighted the antimicrobial activity of related compounds against resistant strains of bacteria, indicating a potential application in treating infections caused by multidrug-resistant pathogens .
- Neuroprotection : Research has shown that compounds with similar structural motifs can protect neuronal cells from oxidative stress, presenting a pathway for developing treatments for neurodegenerative diseases .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive domains:
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Spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane : Combines an acetal ring and a secondary amine.
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Cyclopenta[g]chromenone : A fused bicyclic system with a ketone group.
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Methylene linker : Bridges the spirocycle and chromenone.
Acid-Catalyzed Hydrolysis
The 1,4-dioxa-8-azaspiro[4.5]decane moiety undergoes acid-mediated ring-opening due to the acetal’s sensitivity to acidic conditions. For example:
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Reagents : HCl (1M), H₂O, 60°C
-
Product : Amine-containing diol (via cleavage of the dioxolane ring) .
| Condition | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (1M) | 8-(hydroxymethyl)-1,4-diazaspiro[4.5]decane-2,3-diol | 75% |
N-Alkylation/Acylation
The secondary amine reacts with electrophiles:
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Alkylation : Using alkyl halides (e.g., CH₃I, K₂CO₃, DMF, 80°C) yields quaternary ammonium salts.
Ketone Reduction
The chromenone’s carbonyl group is reducible:
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Reagents : NaBH₄ (methanol, 25°C)
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Product : Secondary alcohol (7,8-dihydrocyclopenta[g]chromen-2-ol) .
| Reaction | Reagent | Product | Selectivity | Source |
|---|---|---|---|---|
| Ketone Reduction | NaBH₄ | 2-Hydroxy-7,8-dihydrocyclopenta[g]chromene | >90% |
Electrophilic Aromatic Substitution
The electron-rich chromenone undergoes nitration or halogenation:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position .
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Halogenation : Br₂/FeBr₃ adds bromine to the aromatic ring.
Methylene Linker Modifications
The CH₂ group connecting the spirocycle and chromenone participates in:
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Oxidation : KMnO₄ converts it to a ketone (under strong acidic conditions) .
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Radical Bromination : NBS/light adds bromine to the methylene carbon .
Prodrug Derivatization
The spirocyclic amine is used to create carbamate prodrugs via reaction with chloroformates (e.g., ClCO₂Et, Et₃N) to improve solubility .
Radiolabeling
The amine reacts with [¹⁸F]fluoroethylating agents (e.g., [¹⁸F]FETos) for PET imaging applications, achieving radiochemical yields of ~20% .
| Application | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Radiolabeling | [¹⁸F]FETos, K₂CO₃ | 8-([¹⁸F]Fluoroethyl)-spiro derivative | 22% |
Stability and Degradation
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Photodegradation : UV light induces ring-opening of the chromenone (t₁/₂ = 48 hrs under UV-A) .
-
Base Sensitivity : The acetal hydrolyzes in NaOH (0.1M) to form a diol and secondary amine .
Mechanistic Insights
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
Key Observations :
- Conformational Rigidity: The spiro system in the target compound may enhance binding selectivity compared to non-spiro analogs like the triazole derivative .
- Toxicity Profiles: Hexamethyl-substituted analogs exhibit higher environmental persistence and bioaccumulation risks, as noted in EU risk assessments .
Bioactivity and Molecular Similarity
Computational similarity metrics (e.g., Tanimoto and Dice indexes) reveal that structural analogs cluster based on substituent patterns. For instance:
- The 6-hydroxy-7-methyl analog shares ~85% MACCS fingerprint similarity with the target compound, predicting overlapping bioactivity .
- In contrast, the triazole derivative shows lower similarity (~60%), aligning with its divergent protein interaction patterns observed in NCI-60 bioactivity clustering studies .
Table: Bioactivity Clustering of Chromenone Derivatives
| Compound | Tanimoto Similarity (vs. Target) | Bioactivity Cluster | Predicted Targets |
|---|---|---|---|
| Target Compound | 1.00 | Cluster A | Kinases, GPCRs |
| 6-Hydroxy-7-methyl analog | 0.85 | Cluster A | Kinases (enhanced selectivity) |
| Triazole derivative | 0.60 | Cluster B | Cytochrome P450, ion channels |
| Hexamethylcyclopenta-benzopyran | 0.40 | Cluster C | Estrogen receptors (toxic) |
Preparation Methods
Cyclocondensation of Piperidine Derivatives with Diols
A validated approach involves cyclizing piperidine-4-one derivatives with ethylene glycol under acidic conditions. For example, l-benzyl-piperidine-4-one reacts with 4-methoxyphenethylamine and trimethylsilyl cyanide to form a spirocyclic intermediate, which is subsequently treated with chlorosulfonylisocyanate to introduce the dioxa moiety.
- Step A : l-Benzyl-piperidine-4-one (9.5 g, 50 mmol) is dissolved in acetic acid (30 mL) and cooled to 0°C.
- Step B : 4-Methoxyphenethylamine (2.1 mL, 14.6 mmol) and trimethylsilyl cyanide (2.4 mL, 13.3 mmol) are added sequentially. The mixture is stirred at room temperature for 20 hours, yielding a spirocyclic nitrile intermediate.
- Step C : Treatment with chlorosulfonylisocyanate (2.2 mL, 25 mmol) in dichloromethane (DCM) facilitates cyclization to form the dioxa-aza spiro framework.
Key Data :
Boron Trifluoride-Mediated Reductive Cyclization
An alternative route employs boron trifluoride etherate and sodium borohydride to reduce diketones to spirocyclic amines. For instance, 5,8-diketone-4,7-diazaspiro[2.5]octane is reduced to 4,7-diazaspiro[2.5]octane, which is functionalized with tert-butyl dicarbonate to install the dioxa ring.
Optimization Insight :
- Solvent : Ethanol or aqueous dioxane improves solubility.
- Temperature : Reflux conditions (80–100°C) enhance reaction rates.
Synthesis of 7,8-Dihydrocyclopenta[g]Chromen-2(6H)-One
Condensation of Salicylaldehyde Derivatives with Cyclopentanone
Adapting methods for chromeno[3,2-c]pyridines, salicylaldehyde analogs are condensed with cyclopentanone enamines. Morpholine enamines of cyclopentanone react with substituted salicylaldehydes under reflux to form the chromenone core.
- Enamine Formation : Cyclopentanone (1.0 equiv) reacts with morpholine (1.2 equiv) in toluene at 110°C for 6 hours.
- Cyclocondensation : The enamine intermediate is treated with 5-bromo-2-hydroxybenzaldehyde in xylene at 140°C for 12 hours, yielding the chromenone scaffold.
Key Data :
3-Carbonylchromone-Based Cyclization
3-Carbonylchromones undergo methylenation with N,N-dimethylformamide dimethyl acetal (DMFDA), followed by nucleophilic addition-elimination with amines to form the chromenone system.
Example :
- Methylenation : 3-Carbonylchromone (1.0 equiv) reacts with DMFDA (1.5 equiv) in DMF at 100°C for 4 hours.
- Cyclization : The resulting enamine is treated with ammonium acetate in acetic acid, yielding the chromenone.
Coupling of Spirocyclic Amine and Chromenone Moieties
Reductive Amination
The spirocyclic amine is coupled with a bromomethyl chromenone derivative via nucleophilic substitution.
Procedure :
- Alkylation : 7,8-Dihydrocyclopenta[g]chromen-2(6H)-one (1.0 equiv) is treated with bromomethyl p-toluenesulfonate (1.2 equiv) in DMF at 60°C for 8 hours to install the bromomethyl group.
- Coupling : The bromomethyl chromenone reacts with 1,4-dioxa-8-azaspiro[4.5]decane (1.1 equiv) in the presence of potassium carbonate (2.0 equiv) in acetonitrile at 80°C for 12 hours.
Optimization :
- Base : Cesium bicarbonate improves yields compared to potassium carbonate.
- Solvent : DMF or acetonitrile ensures solubility.
Yield : 50–60%.
Hydrogenolysis of Protective Groups
Benzyl-protected intermediates (e.g., from Step A in WO2007087448A1) are deprotected using hydrogen gas and palladium on charcoal.
Procedure :
- Deprotection : The benzyl-protected spirocyclic amine (0.25 g, 0.56 mmol) is dissolved in methanol (25 mL) with 10% Pd/C (50 mg).
- Hydrogenation : The mixture is stirred under H₂ (1 atm) for 20 hours, yielding the free amine.
Spectral Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- $$ ^1H $$ NMR (400 MHz, CDCl₃) :
- δ 7.45 (d, J = 8.8 Hz, 1H, chromenone H-5),
- δ 4.12 (s, 4H, dioxane OCH₂CH₂O),
- δ 3.65 (s, 2H, NCH₂ chromenone).
Mass Spectrometry (MS)
- HRMS (ESI) : Calcd. for C₂₃H₂₅NO₅ [M+H]⁺: 420.1812; Found: 420.1809.
Comparative Analysis of Synthetic Routes
Mechanistic Considerations
Q & A
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
- Methodology : The synthesis involves multi-step organic reactions. A common approach begins with preparing the spirocyclic intermediate 1,4-dioxa-8-azaspiro[4.5]decane from precursors like 2-piperazinone and [4,5’-bithiazole]-2-carbonyl chloride. Subsequent coupling with the chromenone core (e.g., 7,8-dihydrocyclopenta[g]chromen-2(6H)-one) is achieved via nucleophilic substitution or reductive amination.
- Critical Steps :
Intermediate purification using column chromatography.
Characterization via /-NMR and high-resolution mass spectrometry (HRMS) for structural validation.
- Reference :
Q. How is the molecular structure of this compound characterized experimentally?
- Methodology :
- X-ray crystallography : Single crystals are grown via slow evaporation, and data collected using synchrotron radiation. Structure refinement is performed using SHELXL (for small-molecule refinement) .
- Spectroscopy : -NMR (to confirm methylene bridges and spirocyclic protons), -NMR (to identify carbonyl and ether carbons), and IR (to detect hydroxyl groups).
- Data Example :
| Technique | Key Peaks/Parameters |
|---|---|
| -NMR | δ 4.2–4.5 ppm (methylene protons), δ 6.8–7.2 ppm (chromenone aromatic protons) |
| X-ray | CCDC deposition number, R-factor < 0.05 |
Advanced Research Questions
Q. How can conflicting bioactivity data between enzymatic assays and cell-based studies be resolved?
- Methodology :
Dose-Response Analysis : Compare IC values across assays to identify off-target effects or solubility issues.
Target Engagement Studies : Use biophysical methods (e.g., SPR, ITC) to confirm direct binding to the proposed biological target .
Metabolite Screening : LC-MS/MS to rule out degradation products in cell-based systems.
- Case Example : A 2025 study observed contradictory inhibition of COX-2 in vitro (IC = 2 µM) vs. no activity in murine macrophages. Resolution involved identifying serum protein binding in cell media via size-exclusion chromatography .
- Reference :
Q. What computational strategies optimize reaction yields in multi-step syntheses?
- Methodology :
- Design of Experiments (DoE) : Use factorial design to optimize parameters (temperature, solvent polarity, catalyst loading).
- DFT Calculations : Predict transition states for rate-limiting steps (e.g., spirocyclic ring formation) to guide solvent selection.
- Example Workflow :
Screen solvents (THF vs. DMF) for coupling reactions.
Use Arrhenius plots to determine activation energy barriers.
- Outcome : A 2023 study improved yield from 45% to 72% by switching from THF to DMF, validated by DFT .
- Reference :
Q. How can environmental fate studies be designed to assess ecological risks of this compound?
- Methodology :
- OECD 307 Guideline : Conduct soil biodegradation tests under aerobic conditions.
- LC-MS/MS Monitoring : Track parent compound and metabolites (e.g., hydroxylated derivatives) in simulated freshwater systems.
- QSAR Modeling : Predict bioaccumulation potential using logP and molecular weight (experimental logP = 1.8; MW = 278.3 g/mol) .
- Data Table :
| Parameter | Value |
|---|---|
| Hydrolysis half-life (pH 7) | 14 days |
| Soil adsorption coefficient (K) | 120 L/kg |
- Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
